An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a halogenated derivative of the 7-azaindole scaffold, represents a compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential therapeutic applications of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a predictive yet thorough resource for researchers in drug discovery and development.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered substantial attention in the field of medicinal chemistry. Its structure, which features a fusion of a pyrrole and a pyridine ring, serves as a versatile scaffold for the design of compounds with a wide range of biological activities. The nitrogen atom in the pyridine ring and the pyrrole NH group provide opportunities for hydrogen bonding, a critical interaction in drug-receptor binding.
Derivatives of the 7-azaindole core have been successfully developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 4-position of the 7-azaindole nucleus, as in 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, is anticipated to modulate the electronic properties and biological activity of the parent scaffold, making it a compelling target for further investigation.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₅ClN₂O | Based on the chemical structure. |
| Molecular Weight | 168.58 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Similar heterocyclic compounds are typically solids at room temperature.[1] |
| Melting Point | >200 °C (with decomposition) | The presence of intermolecular hydrogen bonding from the hydroxyl and pyrrole N-H groups would lead to a relatively high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and methanol. | The polar hydroxyl and N-H groups will contribute to some water solubility, but the aromatic core is hydrophobic. |
| pKa (Phenolic Hydroxyl) | ~8-10 | The electron-withdrawing nature of the pyridine ring and the chlorine atom would decrease the pKa of the phenolic hydroxyl group compared to a simple phenol. |
| pKa (Pyrrole N-H) | ~16-18 | Similar to other pyrrole-containing heterocycles. |
| LogP | 1.5 - 2.5 | Estimated based on the contributions of the chloro, hydroxyl, and bicyclic aromatic system. |
Proposed Synthetic Pathway
A plausible synthetic route to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol can be designed based on established methodologies for the synthesis of substituted 7-azaindoles. A potential retrosynthetic analysis is outlined below:
A forward synthesis based on this analysis would likely involve the following key steps:
Step-by-Step Proposed Synthesis:
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Starting Material: The synthesis would commence with a suitably substituted 2-aminopyridine derivative.
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Introduction of the Chloro and Methoxy Groups: The chloro and methoxy functionalities would be introduced onto the pyridine ring through standard aromatic substitution reactions.
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Pyrrole Ring Formation: The pyrrole ring would then be constructed. A common method is the Bartoli indole synthesis or a related cyclization reaction.
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Demethylation: The final step would involve the demethylation of the 4-methoxy group to yield the desired 4-hydroxyl functionality. Reagents such as boron tribromide (BBr₃) are commonly employed for this transformation.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
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To a solution of a suitable 2-amino-3-halopyridine precursor in an appropriate solvent (e.g., toluene), add a vinyl Grignard reagent at low temperature.
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The resulting intermediate is then subjected to a palladium-catalyzed cyclization to form the pyrrolo[2,3-b]pyridine core.
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Purify the product by column chromatography.
Step 2: Demethylation to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
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Dissolve 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane under an inert atmosphere.
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Cool the solution to -78 °C and add a solution of boron tribromide (1M in dichloromethane) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quench the reaction carefully with methanol, followed by water.
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Extract the product with an organic solvent and purify by recrystallization or column chromatography.
Note: This is a proposed pathway and would require experimental optimization and validation.
Reactivity and Chemical Behavior
The chemical reactivity of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is governed by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the directing effects of the chloro and hydroxyl substituents.
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Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The most likely position for substitution is the C3 position.
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Nucleophilic Aromatic Substitution: The chloro group on the electron-deficient pyridine ring can undergo nucleophilic substitution, although this may require forcing conditions.
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation and O-acylation, providing a handle for further functionalization.
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Reactions of the Pyrrole N-H: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted.
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¹H NMR:
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The pyrrole protons (at C2, C3, and N-H) would appear in the aromatic region, with the N-H proton likely being a broad singlet.
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The pyridine proton (at C6) would also be in the aromatic region.
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The hydroxyl proton would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR:
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The spectrum would show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
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Mass Spectrometry:
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The mass spectrum would show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 with approximately one-third the intensity of the M⁺ peak, due to the presence of the chlorine-37 isotope.
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Potential Applications in Drug Discovery
The 7-azaindole scaffold is a key component of several approved and investigational drugs, particularly in the area of oncology. These compounds often function as inhibitors of protein kinases.
Kinase Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of a variety of kinases, including:
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Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers.[2]
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Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is involved in the regulation of macrophages and is a target in oncology and inflammatory diseases.[3]
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Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow.
The 5-chloro and 4-hydroxyl substituents on the 1H-pyrrolo[2,3-b]pyridine core of the title compound can potentially form key interactions with the ATP-binding site of various kinases, making it an attractive starting point for the design of novel kinase inhibitors.
Safety and Handling
Specific safety data for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Halogenated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
Conclusion
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a promising, yet underexplored, molecule with significant potential in the field of drug discovery. Its 7-azaindole core structure is a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. This technical guide, by synthesizing available information on related compounds, provides a valuable resource for researchers interested in the synthesis, characterization, and biological evaluation of this and similar molecules. Further experimental work is necessary to fully elucidate the chemical and biological properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol and to realize its therapeutic potential.
References
-
Pipzine Chemicals. 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. Available at: [Link].
- Štarha, P. S., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
-
MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Available at: [Link].
-
Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-iodo. Available at: [Link].
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25065-25075.
-
PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Available at: [Link].
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link].
- Larsson, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5765.
- Malykhin, R. S., & Sukhorukov, A. Y. (2019). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 51(10), 2115-2126.
-
Journal of the University of Chemical Technology and Metallurgy. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link].
-
ACS Publications. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Available at: [Link].
-
NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link].
Sources
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
